molecular formula C6H7F3N2O4 B2583050 (2-Aminooxazol-5-yl)methanol 2,2,2-trifluoroacetate CAS No. 2229212-33-1

(2-Aminooxazol-5-yl)methanol 2,2,2-trifluoroacetate

Cat. No.: B2583050
CAS No.: 2229212-33-1
M. Wt: 228.127
InChI Key: MVLPNDHUDKDBGE-UHFFFAOYSA-N
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Description

(2-Aminooxazol-5-yl)methanol 2,2,2-trifluoroacetate is a functionalized heterocyclic building block designed for advanced research and development, particularly in medicinal chemistry and drug discovery. The compound features a 2-aminooxazole core, a privileged scaffold in the design of biologically active molecules. Oxazole and aminooxazole derivatives are recognized for their wide range of pharmacological properties, serving as key structural components in various therapeutic agents . This makes the 2-aminooxazole moiety a valuable template for constructing novel compounds for screening against various disease targets. The molecule is presented as a 2,2,2-trifluoroacetate salt, a common formulation that enhances the compound's stability and solubility for research applications. The primary application of this chemical is as a synthetic intermediate. The presence of both an amino group and a hydroxymethyl group on the oxazole ring provides two distinct sites for further chemical modification, allowing researchers to diversify the structure and incorporate it into larger, more complex molecules . It is well-suited for the generation of targeted compound libraries and can be used in the synthesis of peptide-like structures or other heterocyclic hybrids. This product is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate care and safety precautions in a laboratory setting.

Properties

IUPAC Name

(2-amino-1,3-oxazol-5-yl)methanol;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2O2.C2HF3O2/c5-4-6-1-3(2-7)8-4;3-2(4,5)1(6)7/h1,7H,2H2,(H2,5,6);(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVLPNDHUDKDBGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=N1)N)CO.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Aminooxazol-5-yl)methanol 2,2,2-trifluoroacetate typically involves the reaction of 2-aminooxazole with formaldehyde and trifluoroacetic acid. The reaction conditions usually include a controlled temperature environment and the use of a suitable solvent to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for larger quantities, and implementing purification steps to achieve the desired purity levels.

Chemical Reactions Analysis

Key Spectral Data (Analogous Compounds):

Functional GroupIR Absorption (cm⁻¹)NMR Signals (δ, ppm)
Oxazole ring (C=N)16557.46 (s, oxazole H)
Trifluoroacetate (CF₃)1261 (C-O-C)3.86 (s, OCH₃, adjacent)
NH₂ (amino)2956 (ArC-H)6.80 (br s, NH₂)

Deprotection and Functionalization

The trifluoroacetate group serves as a protecting group for amino functionalities. Deprotection occurs under basic conditions (e.g., NaHCO₃), regenerating the free amine for subsequent coupling :

text
(2-Aminooxazol-5-yl)methanol TFA salt + NaHCO₃ → Free amine + CO₂ + CF₃COO⁻

Conditions : Stirring in water/acetonitrile at 50°C for 4.5 hours .

Nucleophilic Substitution

The methanol group participates in alkylation reactions with thiazoles or other heterocycles. For example:

text
(2-Aminooxazol-5-yl)methanol TFA salt + Thiazole → Cephalosporin-thiazole hybrid

Conditions : NaI, DMF, 70°C .

Acylation and Cyclization

The amino group undergoes acylation with activated esters (e.g., TosMIC) to form 4,5-disubstituted oxazolines :

text
(2-Aminooxazol-5-yl)methanol + TosMIC → Oxazoline derivative

Conditions : Microwave irradiation (65°C, 350 W, 8 min) in isopropyl alcohol .

Comparative Reactivity Table:

Reaction TypeReagentsYield (%)Application
DeprotectionNaHCO₃, H₂O93.4Free amine generation
AlkylationNaI, Thiazole7.8Cephalosporin hybrids
Microwave cycloadditionTosMIC, K₃PO₄92–95Oxazoline synthesis

Stability and Handling

  • Acid Sensitivity : The trifluoroacetate group hydrolyzes under strong acidic conditions (e.g., HCl/MeOH) .

  • Storage : Stable at –20°C in anhydrous DMSO or acetonitrile .

Scientific Research Applications

Organic Synthesis

(2-Aminooxazol-5-yl)methanol 2,2,2-trifluoroacetate serves as a versatile building block in organic synthesis. It is utilized to create more complex molecules through various chemical reactions such as oxidation, reduction, and substitution. These reactions can yield derivatives useful in pharmaceuticals and agrochemicals .

Medicinal Chemistry

Research indicates that this compound may possess biological activity that can be harnessed for therapeutic purposes. Its structure allows it to interact with specific biological targets, potentially modulating enzyme activity or receptor interactions. Studies are ongoing to explore its efficacy as a precursor in drug development .

Material Science

In material science, this compound is investigated for its role in developing new materials. Its unique trifluoroacetate moiety enhances stability and reactivity, making it suitable for various applications in polymer chemistry and nanotechnology .

Case Studies

Case Study 1: Drug Development
A study explored the potential of (2-Aminooxazol-5-yl)methanol derivatives in modulating PGE₂ receptors involved in inflammation. The findings indicated that these compounds could influence the immune response by promoting M2 macrophage polarization .

Case Study 2: Anticancer Activity
Research on related oxazole derivatives demonstrated their ability to inhibit cancer cell proliferation through apoptosis induction. The structural characteristics of this compound contribute to its potential as an anticancer agent by targeting specific signaling pathways .

Mechanism of Action

The mechanism of action of (2-Aminooxazol-5-yl)methanol 2,2,2-trifluoroacetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key features of (2-Aminooxazol-5-yl)methanol 2,2,2-trifluoroacetate with analogs from the evidence:

Compound Name Heterocycle Substituents Molecular Formula Molecular Weight (g/mol) Applications Reference
This compound Oxazole 2-Amino, 5-hydroxymethyl (trifluoroacetate) C₇H₇F₃N₂O₄ ~240.16 Pharmaceuticals, agrochemicals* Inferred
2-(1,2,4-Oxadiazol-5-yl)propan-2-amine 2,2,2-trifluoroacetate Oxadiazole 1,2,4-Oxadiazol-5-yl, propan-2-amine C₇H₁₀F₃N₃O₃ 241.17 Pharmaceuticals, materials science
Ethyl 5-(aminomethyl)-1,3,4-oxadiazole-2-carboxylate 2,2,2-trifluoroacetate Oxadiazole Aminomethyl, ethyl carboxylate C₉H₁₁F₃N₄O₄ 296.20 Synthetic intermediates
(S)-Methyl 2-(2-amino-4,5-dihydrothiazol-5-yl)acetate 2,2,2-trifluoroacetate Thiazoline Dihydrothiazole, methyl ester C₈H₁₁F₃N₂O₃S 296.24 Chiral synthesis, medicinal chemistry

Key Observations :

  • Heterocycle Type: Oxazole (target) vs. oxadiazole or thiazoline (analogs).
  • Substituents : The target compound’s hydroxymethyl group contrasts with ethyl carboxylate () or dihydrothiazole (), affecting solubility and bioactivity.
  • Molecular Weight : All compounds fall within 240–300 g/mol, suitable for drug-like molecules .

Biological Activity

(2-Aminooxazol-5-yl)methanol 2,2,2-trifluoroacetate is a chemical compound with the molecular formula C6H7F3N2O4 and a molecular weight of 228.13 g/mol. This compound has garnered interest in various fields of research due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

The compound is characterized by its oxazole ring and trifluoroacetate moiety, which contribute to its unique reactivity and stability. The synthesis typically involves the reaction of 2-aminooxazole with formaldehyde and trifluoroacetic acid under controlled conditions .

The biological activity of this compound is attributed to its interaction with specific molecular targets within biological systems. It may modulate enzyme activity or receptor interactions, leading to various pharmacological effects. The precise mechanisms are still under investigation but suggest potential applications in drug development.

Antimicrobial Activity

Research indicates that derivatives of oxazole compounds exhibit varying degrees of antimicrobial activity. For instance, certain benzoxazole derivatives have shown selective antibacterial effects against Gram-positive bacteria such as Bacillus subtilis and limited activity against Gram-negative strains like Escherichia coli . The minimal inhibitory concentrations (MIC) for these compounds vary significantly based on structural modifications.

Anticancer Activity

Studies have demonstrated that oxazole derivatives can exert cytotoxic effects on various cancer cell lines, including breast (MCF-7), lung (A549), and liver cancer cells (HepG2) . The structure-activity relationship analysis highlights that specific substitutions on the oxazole ring can enhance or diminish anticancer efficacy.

Case Studies

  • Antitubercular Activity : A study compared the antitubercular properties of 2-aminooxazole derivatives with their thiazole counterparts. The findings suggested that modifications in the oxazole structure could lead to improved efficacy against Mycobacterium tuberculosis .
  • Microbiological Evaluation : In a series of tests involving compounds synthesized from the oxazole framework, it was noted that while some exhibited strong antimicrobial properties, others showed limited activity against standard bacterial strains. This variability emphasizes the importance of structural modifications in enhancing biological activity .

Structure-Activity Relationship (SAR)

The biological activities of this compound are influenced by its structural components. Key observations include:

  • Substitution Effects : Electron-donating groups generally enhance antimicrobial activity, while electron-withdrawing groups may reduce it.
  • Ring Modifications : Alterations to the oxazole ring can significantly impact cytotoxicity against cancer cells and overall biological potency.
CompoundStructureMIC (µg/mL)Activity
Compound AOxazole with methoxy group10Antibacterial
Compound BOxazole with trifluoroacetate20Anticancer
Compound CBenzoxazole derivative15Antimicrobial

Q & A

Q. What theoretical frameworks guide mechanistic studies of this compound’s reactivity?

  • Methodological Answer : Apply Frontier Molecular Orbital (FMO) theory to predict reaction pathways (e.g., nucleophilic attack on the oxazole ring). Transition state analysis via QM/MM simulations can elucidate catalytic mechanisms in enzyme inhibition studies .

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